



Trichophytin-Based Lymphocyte Proliferation Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Trichophytin	
Cat. No.:	B1171656	Get Quote

Application Notes

The **Trichophytin**-based lymphocyte proliferation assay is a specialized in vitro diagnostic tool designed to assess the functionality of T-lymphocytes, a critical component of the cell-mediated immune system. This assay measures the proliferative response of lymphocytes upon stimulation with **Trichophytin**, an antigen derived from dermatophytes of the Trichophyton genus. It is a valuable method for researchers, scientists, and drug development professionals investigating cellular immune responses in the context of fungal infections, immunodeficiencies, and the efficacy of immunomodulatory therapies.

The fundamental principle of this assay is to quantify the extent of lymphocyte division (proliferation) following exposure to a specific antigen. A positive proliferative response indicates the presence of memory T-cells specific to the **Trichophytin** antigen, signifying a previous encounter and sensitization of the immune system to this fungus. The assay can be performed using two primary methods for detecting proliferation: the incorporation of a radiolabeled nucleoside ([3H]-thymidine) into newly synthesized DNA, or the progressive dilution of a fluorescent dye (such as Carboxyfluorescein succinimidyl ester - CFSE) in daughter cells.

Experimental Protocols

This section provides detailed methodologies for performing a **Trichophytin**-based lymphocyte proliferation assay. Two alternative methods for quantifying proliferation are described: the [3H]-Thymidine Incorporation Assay and the CFSE-Based Flow Cytometry Assay.



I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This initial step is common to both proliferation detection methods.

Materials:

- Whole blood collected in sodium heparin tubes
- Phosphate-Buffered Saline (PBS), sterile
- Ficoll-Paque PLUS
- RPMI-1640 culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- L-glutamine
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

Procedure:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Following centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical



tube.

- Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes.
- Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
- Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Cell viability should be >95%.
- Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ viable cells/mL.

II. Lymphocyte Proliferation Assay

A. [3H]-Thymidine Incorporation Assay

This method measures the incorporation of radioactive thymidine into the DNA of dividing cells.

Materials:

- Isolated PBMCs at 1 x 10⁶ cells/mL
- Complete RPMI-1640 medium
- **Trichophytin** antigen (requires optimization, see below)
- Phytohemagglutinin (PHA) as a positive control
- 96-well round-bottom cell culture plate
- [3H]-Thymidine (1 μCi/well)
- Cell harvester
- Glass fiber filters
- Scintillation fluid



Liquid scintillation counter

Procedure:

- Add 100 μL of the PBMC suspension (100,000 cells) to each well of a 96-well plate.
- Prepare the following conditions in triplicate:
 - Unstimulated Control: Add 100 μL of complete RPMI-1640 medium.
 - Trichophytin Stimulation: Add 100 μL of Trichophytin antigen diluted in complete RPMI-1640 medium to the desired concentration.
 - Positive Control: Add 100 μL of PHA (e.g., 5 μg/mL) diluted in complete RPMI-1640 medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 days for Trichophytin stimulation.[1]
- On day 6, add 1 μCi of [3H]-thymidine to each well.
- Incubate for an additional 18-24 hours.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- B. CFSE-Based Flow Cytometry Assay

This method uses a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

Materials:

- Isolated PBMCs
- PBS with 0.1% BSA



- Carboxyfluorescein succinimidyl ester (CFSE)
- Complete RPMI-1640 medium
- Trichophytin antigen (requires optimization, see below)
- Phytohemagglutinin (PHA) as a positive control
- 96-well round-bottom cell culture plate
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS with 0.1% BSA.
- Add CFSE to a final concentration of 1-5 μM and mix immediately.
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Centrifuge the cells at 300 x g for 10 minutes and wash twice with complete RPMI-1640 medium.
- Resuspend the CFSE-labeled cells to a final concentration of 1 x 10⁶ viable cells/mL in complete RPMI-1640 medium.
- Follow steps 1-3 from the [3H]-Thymidine Incorporation Assay protocol for plating and stimulation.
- On day 6, harvest the cells from the plate and transfer them to flow cytometry tubes.
- Wash the cells with PBS.
- Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.



III. Determining the Optimal Trichophytin Concentration

The optimal concentration of **Trichophytin** antigen for lymphocyte stimulation can vary and should be determined empirically through a dose-response experiment.

Procedure:

- Set up the lymphocyte proliferation assay as described above.
- Prepare a serial dilution of the **Trichophytin** antigen (e.g., from 0.1 μg/mL to 100 μg/mL).
- Test each concentration in triplicate.
- The optimal concentration is the one that induces the highest proliferative response without causing cytotoxicity.

Data Presentation Quantitative Data Summary



Parameter	Value
Cell Isolation	
Blood to PBS ratio	1:1
Centrifugation (FicoII)	400 x g for 30 min
Cell Washing Centrifugation	300 x g for 10 min
Assay Setup	
Cell Concentration	1 x 10^6 cells/mL
Cells per well	100,000
Plate type	96-well round-bottom
Stimulation	
Incubation Time (Trichophytin)	6 days
Positive Control (PHA)	e.g., 5 μg/mL
[3H]-Thymidine Assay	
[3H]-Thymidine per well	1 μCi
[3H]-Thymidine Incubation	18-24 hours
CFSE Assay	
CFSE Staining Concentration	- 1-5 μM
CFSE Staining Time	10 minutes at 37°C

Data Analysis

The results of the lymphocyte proliferation assay are typically expressed as a Stimulation Index (SI).

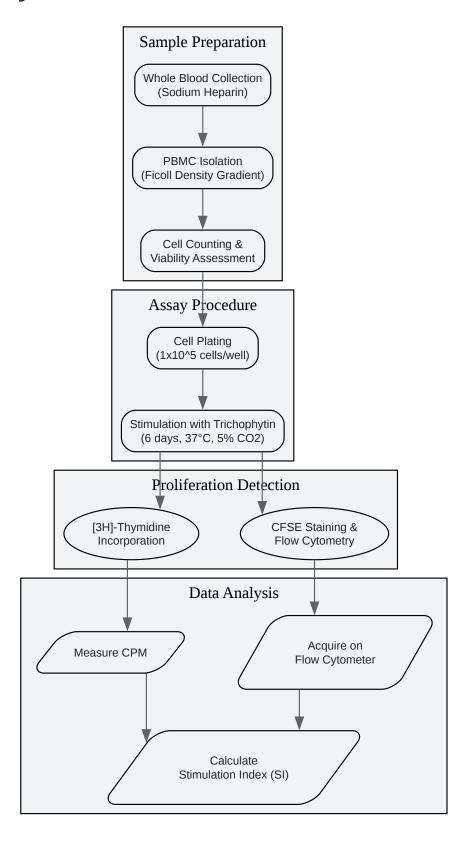
Formula: SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells)

An SI greater than 2 is generally considered a positive response. For CFSE data, proliferation is analyzed by gating on the lymphocyte population and observing the percentage of cells that



have undergone division (i.e., have reduced CFSE fluorescence).

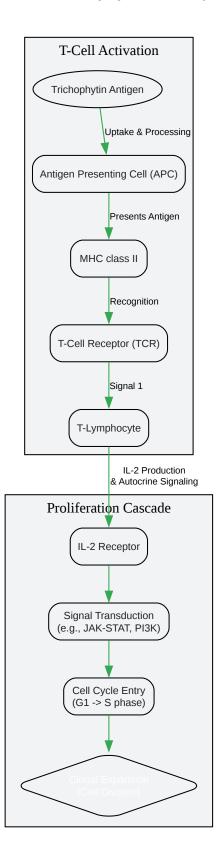
Mandatory Visualization





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Caption: Experimental workflow for the Trichophytin-based lymphocyte proliferation assay.





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Caption: Simplified signaling pathway of T-cell activation and proliferation by **Trichophytin**.

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References

- 1. Cytokine production of peripheral blood mononuclear cells in a dermatophytosis patient in response to stimulation with trichophytin PubMed [pubmed.ncbi.nlm.nih.gov]
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